molecular formula C10H20N2O3 B2824554 (2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate CAS No. 1932800-41-3

(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No. B2824554
CAS RN: 1932800-41-3
M. Wt: 216.281
InChI Key: QWQOVHQSXJGTPM-HTQZYQBOSA-N
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Description

“(2R,4R)-tert-Butyl 2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate” is a compound with the molecular formula C10H20N2O3 . It belongs to the class of organic compounds known as pyrrolidines, which are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .

Scientific Research Applications

Synthetic Applications and Methodologies

Synthon Development

4-Fluoropyrrolidine derivatives, relevant in medicinal chemistry for their application as dipeptidyl peptidase IV inhibitors, are synthesized using N-protected (2S,4S)-4-fluoropyrrolidine-2-carbonyl fluorides. These synthons, including related compounds, are developed through stereospecific fluorination, showcasing a methodology to decrease synthetic steps needed for preparing fluoropyrrolidine derivatives useful in medicinal applications (R. Singh & T. Umemoto, 2011).

NMR Applications

Perfluoro-tert-butyl 4-hydroxyproline derivatives have been synthesized for use in sensitive 19F NMR applications, illustrating the compound's utility in probes and medicinal chemistry due to their distinct conformational preferences and sensitivity in NMR detection (Caitlin M. Tressler & Neal J. Zondlo, 2014).

Catalysis and Reaction Mechanisms

The compound and related derivatives have been used in various catalytic and synthetic reactions, including:

  • Iron(II)-catalyzed oxidation of sp3 C-H bonds adjacent to a nitrogen atom, showcasing its utility in direct oxidation reactions (Ying Wei et al., 2011).
  • Palladium-catalyzed three-component reactions for the synthesis of aminopyrroles and bicyclic analogues, demonstrating the compound's versatility in facilitating complex multicomponent reactions (Guanyinsheng Qiu et al., 2017).

Biochemical Research

Neuroprotection

A derivative, aminopyrrolidine-2R,4R-dicarboxylated, has been identified as a potent and highly selective agonist of metabotropic glutamate receptor subtypes mGlu2 and -3, indicating its potential for neuroprotection against excitotoxic neuronal death, thus encouraging further research into mGlu2/3 receptor agonists as neuroprotective drugs (G. Battaglia et al., 1998).

properties

IUPAC Name

tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-8(13)4-7(12)5-11/h7-8,13H,4-6,11H2,1-3H3/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQOVHQSXJGTPM-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1932800-41-3
Record name tert-butyl (2R,4R)-2-(aminomethyl)-4-hydroxypyrrolidine-1-carboxylate
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